4-phenyl-2-((1-phenyl-1H-tetrazol-5-yl)thio)quinoline
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Overview
Description
4-phenyl-2-((1-phenyl-1H-tetrazol-5-yl)thio)quinoline is a complex organic compound with the molecular formula C22H15N5S. It is a member of the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry. The compound features a quinoline core substituted with a phenyl group and a tetrazole moiety, making it a unique structure with potential for various scientific applications .
Preparation Methods
The synthesis of 4-phenyl-2-((1-phenyl-1H-tetrazol-5-yl)thio)quinoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts alkylation reaction using benzene and a suitable alkylating agent.
Attachment of the Tetrazole Moiety: The tetrazole ring can be formed by the [3+2] cycloaddition reaction of an azide with a nitrile.
Chemical Reactions Analysis
4-phenyl-2-((1-phenyl-1H-tetrazol-5-yl)thio)quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinoline derivatives.
Scientific Research Applications
4-phenyl-2-((1-phenyl-1H-tetrazol-5-yl)thio)quinoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits potential biological activities, including antimicrobial and anticancer properties, making it a candidate for drug development.
Medicine: Due to its unique structure, it is studied for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 4-phenyl-2-((1-phenyl-1H-tetrazol-5-yl)thio)quinoline involves its interaction with specific molecular targets. The tetrazole moiety can act as a bioisostere of carboxylic acids, allowing the compound to bind to enzyme active sites or receptor binding pockets. The quinoline core can intercalate with DNA, disrupting its function and leading to potential anticancer effects. The phenyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes .
Comparison with Similar Compounds
4-phenyl-2-((1-phenyl-1H-tetrazol-5-yl)thio)quinoline can be compared with other similar compounds, such as:
Quinoline Derivatives: Compounds like chloroquine and quinine, which are used as antimalarial drugs, share the quinoline core but differ in their substituents and biological activities.
Tetrazole Derivatives: Compounds like losartan, an antihypertensive drug, contain the tetrazole moiety but differ in their overall structure and therapeutic targets.
Phenyl-Substituted Compounds: Compounds like phenylalanine, an amino acid, contain the phenyl group but have different biological roles and mechanisms of action.
Properties
IUPAC Name |
4-phenyl-2-(1-phenyltetrazol-5-yl)sulfanylquinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15N5S/c1-3-9-16(10-4-1)19-15-21(23-20-14-8-7-13-18(19)20)28-22-24-25-26-27(22)17-11-5-2-6-12-17/h1-15H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVYCCYVGWFOMJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC3=CC=CC=C32)SC4=NN=NN4C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15N5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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